molecular formula C13H11NO2Se B14601441 1-Nitro-3-[(phenylselanyl)methyl]benzene CAS No. 59305-50-9

1-Nitro-3-[(phenylselanyl)methyl]benzene

Cat. No.: B14601441
CAS No.: 59305-50-9
M. Wt: 292.20 g/mol
InChI Key: YTSNKVPFLYDRSR-UHFFFAOYSA-N
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Description

1-Nitro-3-[(phenylselanyl)methyl]benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-3-[(phenylselanyl)methyl]benzene typically involves the nitration of a benzene derivative followed by the introduction of the phenylselanyl group. One common method includes the reaction of 3-nitrobenzyl chloride with phenylselenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-[(phenylselanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form the corresponding sulfone or sulfoxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenylsulfonyl or phenylsulfoxide derivatives.

    Reduction: 3-[(phenylselanyl)methyl]aniline.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-3-[(phenylselanyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-[(phenylselanyl)methyl]benzene involves its interaction with molecular targets through its nitro and phenylselanyl groups. The nitro group can participate in redox reactions, while the phenylselanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. These interactions can affect various biochemical pathways, particularly those related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

  • 1-Nitro-3-[(phenylthio)methyl]benzene
  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
  • 1-Nitro-3-[(phenylmethyl)thio]benzene

Comparison: 1-Nitro-3-[(phenylselanyl)methyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity compared to sulfur analogs. The selenium atom in the phenylselanyl group can form stronger bonds with carbon and has different redox properties compared to sulfur, making this compound particularly interesting for studies involving redox chemistry and enzyme inhibition .

Properties

CAS No.

59305-50-9

Molecular Formula

C13H11NO2Se

Molecular Weight

292.20 g/mol

IUPAC Name

1-nitro-3-(phenylselanylmethyl)benzene

InChI

InChI=1S/C13H11NO2Se/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

YTSNKVPFLYDRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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